(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Biological Activity
The compound known as (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
- CAS Number : 1797186-92-5
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways, particularly those involved in cancer cell proliferation and survival. The presence of the piperidine and pyridazine moieties suggests potential interaction with neurotransmitter systems and kinases, which are critical in cancer biology.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of similar pyridazine derivatives against various cancer cell lines. For instance, a related study reported that compounds featuring triazole-pyridazine structures exhibited significant inhibitory activity against c-Met kinase, a target implicated in tumor growth and metastasis. The most promising derivative showed IC50 values of 1.06 µM against A549 cells, indicating substantial anticancer potential .
In Vitro Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
Compound 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in lung and breast cancer models.
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Substituents on the pyridazine and piperidine rings influence both potency and selectivity for target kinases.
Key Findings from SAR Studies:
- Pyridazine Substitution : Variations in substituents on the pyridazine ring significantly affect the compound’s cytotoxicity.
- Piperidine Ring : Modifications to the piperidine structure can enhance binding affinity to target proteins involved in tumor progression.
Case Studies
In a case study involving derivatives similar to this compound, researchers observed that specific modifications led to enhanced selectivity for c-Met over other kinases, suggesting a pathway for developing targeted therapies for cancers characterized by c-Met overexpression .
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-6-7-18(22-21-15)25-16-8-12-23(13-9-16)19(24)20(10-2-3-11-20)17-5-4-14-26-17/h4-7,14,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAPCCADMPUAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.